molecular formula C17H25N5O12 B14701119 Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- CAS No. 22976-88-1

Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D-

Cat. No.: B14701119
CAS No.: 22976-88-1
M. Wt: 491.4 g/mol
InChI Key: PTLPNIZVMLFTPS-UHFFFAOYSA-N
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Description

Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- typically involves multi-step organic reactions. These steps may include:

    Formation of the furanuronic acid backbone: This can be achieved through the oxidation of furan derivatives.

    Introduction of the amino group: This step often involves the use of protecting groups to ensure selective reactions.

    Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions.

    Formation of the monocarbamate ester: This step typically involves the reaction of the compound with carbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the pyrimidinyl ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the carbonyl groups can yield hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biochemical pathways.

    Medicine: Potential use as a drug or drug precursor.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Furanuronic acids: Compounds with a similar furan-based backbone.

    Pyrimidinyl derivatives: Compounds containing the pyrimidinyl group.

    Carbamate esters: Compounds with similar ester functional groups.

Properties

CAS No.

22976-88-1

Molecular Formula

C17H25N5O12

Molecular Weight

491.4 g/mol

IUPAC Name

2-[(2-amino-5-carbamoyloxy-4-hydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid

InChI

InChI=1S/C17H25N5O12/c18-7(1-6(24)4-33-16(19)31)13(28)20-8(15(29)30)11-9(25)10(26)14(34-11)22-2-5(3-23)12(27)21-17(22)32/h2,6-11,14,23-26H,1,3-4,18H2,(H2,19,31)(H,20,28)(H,29,30)(H,21,27,32)

InChI Key

PTLPNIZVMLFTPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)CO

Origin of Product

United States

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